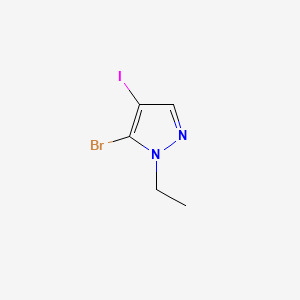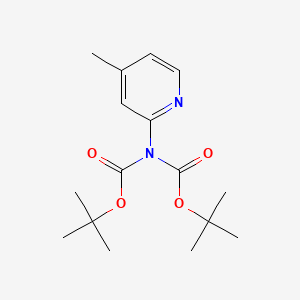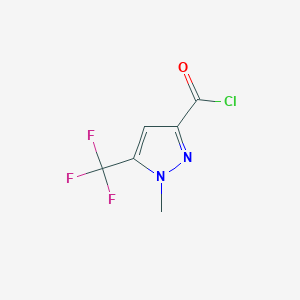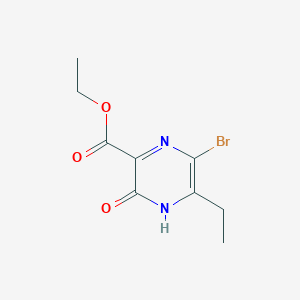
4-Fluoro-3-(1H-1,2,3-triazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is a compound that belongs to the class of aromatic amines It features a benzene ring substituted with a fluorine atom and a 1H-1,2,3-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-fluoro-3-(1H-1,2,4-triazol-1-yl)-
- Benzenamine, 4-chloro-3-(1H-1,2,3-triazol-1-yl)-
- Benzenamine, 4-fluoro-3-(1H-1,2,3-pyrazol-1-yl)-
Uniqueness
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
Propriétés
Formule moléculaire |
C8H7FN4 |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
4-fluoro-3-(triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H,10H2 |
Clé InChI |
OUYCMJFRAFDGLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N2C=CN=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)




![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)



![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)



